(R)-3-Methylpyrrolidin-3-ol hydrochloride
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Overview
Description
®-3-Methylpyrrolidin-3-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylpyrrolidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-Methylpyrrolidine.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 3-position of the pyrrolidine ring. This can be achieved through various hydroxylation reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-3-Methylpyrrolidin-3-ol hydrochloride is often carried out using large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Methylpyrrolidin-3-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted pyrrolidine derivatives.
Scientific Research Applications
®-3-Methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the hydroxyl group.
Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the 2 and 5 positions.
Uniqueness
®-3-Methylpyrrolidin-3-ol hydrochloride is unique due to its chiral center and the presence of a hydroxyl group, which confer specific chemical and biological properties. These features make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3R)-3-methylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVCDFWGMDLBMU-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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